molecular formula C19H15N3O2S B5818019 4-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide

4-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No.: B5818019
M. Wt: 349.4 g/mol
InChI Key: VYKCRRXFKVASHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a useful research compound. Its molecular formula is C19H15N3O2S and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.08849790 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

The future directions for “4-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide” could involve further exploration of its potential applications in medicinal chemistry. With the identification of the molecular determinants responsible for positive modulation by the known compound delta selective compound 2, the ground is laid for design of ligands that selectively target δ-containing GABA A receptor subtypes, for better understanding of tonic inhibition, and ultimately, for rational development of novel drugs .

Mechanism of Action

Target of Action

The primary target of this compound is the δ-subunit-containing γ-Aminobutyric Acid Type A Receptors (GABA A Rs) . These receptors are involved in a number of brain diseases .

Mode of Action

The compound interacts with the δ-subunit-containing GABA A Rs, which are primarily found in peri- or extrasynaptic locations where they mediate tonic inhibition . This is distinct from the fast and transient synaptic inhibition .

Biochemical Pathways

The compound affects the γ-Aminobutyric acid (GABA) pathway. GABA is the main inhibitory neurotransmitter in the central nervous system and exerts its major physiological effect via interaction with ionotropic GABA A receptors (GABA A Rs) . The subunit composition of GABA A Rs appears to differ with subcellular localization, which dictates the type of inhibition mediated .

Pharmacokinetics

The compound is synthesized as a candidate radiotracer . It is produced in an automated system and trapped in an acetone solution containing the precursor 4-hydroxy-N-(2-(thiophen-2-yl)- imidazo[1,2-a]pyridin-3-yl)benzamide . The compound’s ADME properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The molecular and cellular effects of the compound’s action are related to its interaction with the δ-subunit-containing GABA A Rs . Aberrant tonic inhibition mediated by α 4/6βδ-containing receptors has been implicated under various pathological conditions and related to discrete brain regions .

Properties

IUPAC Name

4-methoxy-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-24-14-9-7-13(8-10-14)19(23)21-18-17(15-5-4-12-25-15)20-16-6-2-3-11-22(16)18/h2-12H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKCRRXFKVASHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.